(3-Hydroxypropyl)(triphenyl)phosphanium chloride
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Overview
Description
(3-Hydroxypropyl)(triphenyl)phosphanium chloride is an organophosphorus compound with the molecular formula C21H22ClOP It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 3-chloro-1-propanol. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloro-1-propanol is replaced by the triphenylphosphine group, forming the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as acetone, and the product is purified through crystallization and centrifugation .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypropyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphonium salts .
Scientific Research Applications
(3-Hydroxypropyl)(triphenyl)phosphanium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Hydroxypropyl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved in its action include the formation of carbon-phosphorus bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Hydroxypropyl)(triphenyl)phosphanium chloride include:
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine dichloride: A chlorinated derivative of triphenylphosphine.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a hydroxypropyl group. This structural feature imparts unique chemical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions .
Properties
CAS No. |
54674-84-9 |
---|---|
Molecular Formula |
C21H22ClOP |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-hydroxypropyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C21H22OP.ClH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 |
InChI Key |
NFMRPZGOQMRIEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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